5-Aminomethyl-3-methoxyisoxazole
Overview
Description
5-Aminomethyl-3-methoxyisoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives, which ammi is a part of, have been widely used as key building blocks for drugs . These derivatives are known to have a broad spectrum of pharmacological properties, including anticancer activity .
Mode of Action
It’s known that isoxazole and its derivatives can exert remarkable anticancer effects through inhibiting different types of enzymes that play important roles in cell division . This suggests that AMMI might interact with its targets, possibly enzymes, leading to inhibition of cell division, particularly in cancer cells.
Biochemical Pathways
Given its potential anticancer properties, it can be inferred that ammi may affect pathways related to cell division and growth, particularly in cancer cells .
Pharmacokinetics
It’s known that ammi is a colorless, odorless crystalline solid that is soluble in water, alcohol, and other organic solvents. This suggests that it might have good bioavailability due to its solubility properties.
Result of Action
It’s known that some isoxazole derivatives have shown high cytotoxic potency against certain carcinoma cell lines . This suggests that AMMI might also exhibit similar cytotoxic effects, leading to the death of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-3-methoxyisoxazole can be achieved through several methods. One common approach involves the reaction of 3-bromo-5-methylisoxazole with methanol and potassium hydroxide under reflux conditions. This reaction yields 3-methoxy-5-aminomethyl-isoxazole . Another method involves the reduction of 3-methoxyisoxazole-5-carboxylic acid with diborane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Aminomethyl-3-methoxyisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as 3-methoxyisoxazole-5-carboxylic acid.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Diborane is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives like 3-methoxyisoxazole-5-carboxylic acid.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
5-Aminomethyl-3-hydroxyisoxazole: This compound is structurally similar and also acts as a GABA agonist.
3-Amino-5-methylisoxazole: Another related compound with similar chemical properties and applications.
Uniqueness: 5-Aminomethyl-3-methoxyisoxazole is unique due to its methoxy group at the 3-position, which imparts distinct chemical and biological properties compared to its analogues. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-5-2-4(3-6)9-7-5/h2H,3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMFFAPHOPXMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301718 | |
Record name | 3-Methoxy-5-isoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2763-94-2 | |
Record name | 3-Methoxy-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2763-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-isoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxy-1,2-oxazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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